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Compound of Interest

Compound Name: 4-Methoxyindole

Cat. No.: B031235

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
methoxyindole, a crucial heterocyclic compound with applications in medicinal chemistry and
drug development. The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and utilization in further research.

Spectroscopic Data Summary

The empirical formula for 4-Methoxyindole is CoHoNO, with a molecular weight of 147.17
g/mol .[1][2] The following tables summarize the key quantitative data from *H NMR and Mass
Spectrometry analyses.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H NMR spectrum of 4-methoxyindole was acquired in deuterated chloroform (CDCIs) on
a 400 MHz instrument. The chemical shifts (8) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

8.07 brs 1H N-H

7.108 t, J=8.0 Hz 1H Ar-H

7.043 d, J=8.0 Hz 1H Ar-H

6.978 t, J=2.8 Hz 1H Ar-H

6.651 d, J=8.0 Hz 1H Ar-H

6.523 dd, J=2.8, 1.6 Hz 1H Ar-H

3.942 S 3H OCHs

br s: broad singlet, t: triplet, d: doublet, dd: doublet of doublets, s: singlet

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental 3C NMR peak data for 4-Methoxyindole were not available in the
aggregated search results. However, analysis of the structure suggests the presence of nine
distinct carbon signals. A typical 13C NMR spectrum would show signals for the aromatic
carbons, the carbons of the indole ring, and the methoxy carbon.

Infrared (IR) Spectroscopy

A specific experimental peak list for the infrared spectrum of 4-Methoxyindole was not
available in the search results. However, based on its functional groups, the following
characteristic absorption bands are expected:
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Wavenumber . . . .
Bond Vibration Functional Group Intensity
Range (cm™?)
3500 - 3300 N-H stretch Indole N-H Medium
3100 - 3000 C-H stretch Aromatic C-H Medium
Aliphatic C-H (in )
2950 - 2850 C-H stretch Medium
OCHs3)
1600 - 1475 C=C stretch Aromatic ring Medium-Weak
1300 - 1000 C-0O stretch Aryl ether Strong

Mass Spectrometry (MS)

The mass spectrum of 4-methoxyindole was obtained by electron ionization (EI). The table
below lists the major fragments observed, with their corresponding mass-to-charge ratio (m/z)
and relative intensity.

m/z Relative Intensity (%)
147.0 100.0

148.0 10.3

132.0 86.5

133.0 8.2

116.0 11.3

104.0 50.1

89.0 7.3

77.0 119

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 4-methoxyindole (approximately 5-10 mg) is dissolved in
about 0.5-0.7 mL of deuterated chloroform (CDCIs). A small amount of tetramethylsilane
(TMS) may be added as an internal standard for chemical shift referencing, although modern
spectrometers can reference the residual solvent peak.

Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.

'H NMR Acquisition: The 'H NMR spectrum is acquired with a sufficient number of scans to
achieve a good signal-to-noise ratio. Standard parameters for acquisition include a pulse
angle of 90° and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: The 3C NMR spectrum is typically acquired using a proton-decoupled
pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger
number of scans is generally required for 13C NMR due to the low natural abundance of the
13C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the
chemical shifts are referenced. Integration of the peaks in the *H NMR spectrum is
performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like 4-methoxyindole, the KBr (potassium bromide)
pellet method is commonly used. A small amount of the sample is finely ground with dry KBr
powder and then pressed into a thin, transparent disk. Alternatively, the Attenuated Total
Reflectance (ATR) technique can be used, where a small amount of the solid sample is
placed directly onto the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean
ATR crystal) is recorded first. Then, the sample is placed in the infrared beam path, and the
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sample spectrum is recorded. The instrument measures the absorption of infrared radiation
at different wavenumbers.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance
versus wavenumber (in cm=1).

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe for a solid sample or after separation by gas chromatography (GC-
MS).

lonization: Electron lonization (EIl) is a common method for small organic molecules. The
sample molecules in the gas phase are bombarded with a high-energy electron beam
(typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-methoxyindole.
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Caption: Workflow for Spectroscopic Analysis of 4-Methoxyindole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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